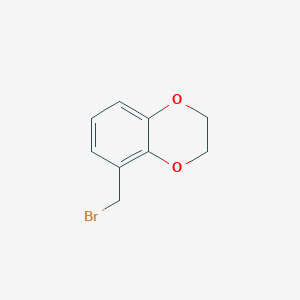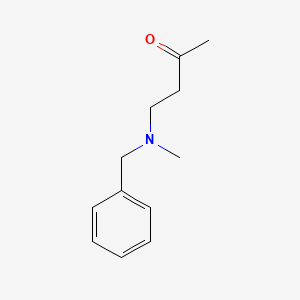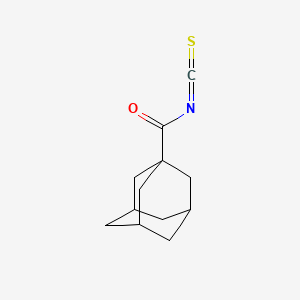
5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine
Descripción general
Descripción
5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine is a heterocyclic compound that has been studied for its potential applications in scientific research and laboratory experiments. The compound is a derivative of the 1,4-benzodioxine family and has a unique bromomethyl group attached to its five-membered ring. This compound has been studied for its ability to act as a synthetic intermediate and for its potential as a therapeutic agent. In
Aplicaciones Científicas De Investigación
Biological Research and Diagnostics
“5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine” serves as a versatile scaffold in biological research. It’s used to synthesize compounds that can function as fluorescent dyes . These dyes are crucial for various biological experiments, including observing and analyzing cell structures, tracking biomolecules, evaluating cell functions, distinguishing cell types, detecting biomolecules, studying tissue pathology, and monitoring microorganisms. In diagnostics, these compounds contribute to a wide range of applications, from basic scientific research to clinical diagnostics.
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are synthesized for their potential antioxidant activity . They play a role in suppressing the generation of reactive oxygen species, which is significant in the study of diseases where oxidative stress is a contributing factor. The compound’s derivatives are also explored for their potential use in boronic acid-based drug design, which has applications in cancer therapy, antibacterial, and antiviral treatments .
Textile Industry
The compound’s derivatives find applications in the textile industry, particularly in the development of functional textiles. They are used in the synthesis of dyes and pigments that contribute to the coloration and functional properties of textiles . These applications extend to emerging fields such as dye-sensitized solar cells, which are an intersection of energy and textile applications.
Food Industry
In the food industry, derivatives of “5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine” could be utilized in the synthesis of food pigments . These pigments are essential for enhancing the visual appeal and consumer acceptability of food products.
Solar Cell Technology
The compound’s derivatives are also relevant in the field of solar cell technology. They can be incorporated into the design of organic photovoltaic cells, contributing to the development of thin, flexible solar cells with tunable properties . This application is part of the broader field of renewable energy, where organic compounds play an increasingly important role.
Environmental Remediation
Lastly, the compound’s derivatives are used in environmental remediation processes. They can be involved in the synthesis of adsorbents used for dye and heavy metal adsorption, which is crucial for cleaning up industrial effluents and protecting the environment .
Mecanismo De Acción
Target of Action
Bromomethyl groups are known to be reactive and can engage in various chemical reactions . They can potentially interact with a variety of biological targets, including proteins and nucleic acids.
Mode of Action
Bromomethyl groups are known to participate in nucleophilic substitution reactions . In a biological context, this could involve the compound forming covalent bonds with its targets, leading to changes in their function.
Biochemical Pathways
Compounds with similar structures have been used to modulate various biological pathways . The exact pathways affected would depend on the specific targets of the compound within the cell.
Pharmacokinetics
The compound’s bromomethyl group could potentially enhance its reactivity and influence its pharmacokinetic properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity, its interaction with its targets, and its overall stability.
Propiedades
IUPAC Name |
5-(bromomethyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZNNLAGACPGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572217 | |
| Record name | 5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214894-89-0 | |
| Record name | 5-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)

![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)








